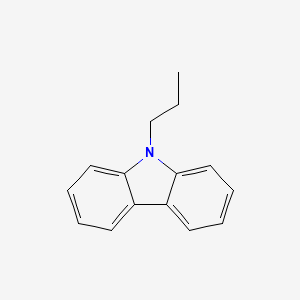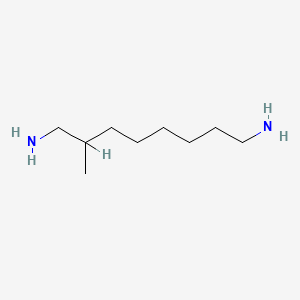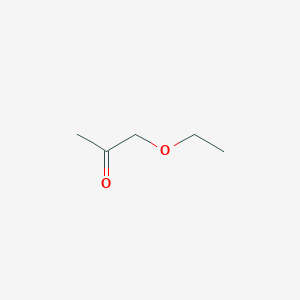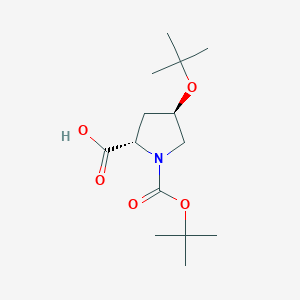
4-Iodobenzene-1-diazonium; tetrafluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodobenzene-1-diazonium; tetrafluoroboranuide is a diazonium salt with the molecular formula C6H4IN2·BF4. It is a versatile compound used in various chemical reactions, particularly in organic synthesis. The compound is known for its ability to undergo diazotization reactions, making it a valuable intermediate in the preparation of various aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Iodobenzene-1-diazonium; tetrafluoroboranuide can be synthesized through the diazotization of 4-iodoaniline. The process involves the following steps:
Dissolution: 4-Iodoaniline is dissolved in an acidic medium, typically hydrochloric acid.
Cooling: The solution is cooled to 0-5°C to prevent the decomposition of the diazonium salt.
Diazotization: Sodium nitrite is added to the solution, resulting in the formation of 4-iodobenzene-1-diazonium chloride.
Precipitation: The diazonium chloride is then treated with tetrafluoroboric acid to precipitate this compound as a solid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, with careful control of temperature and reagent concentrations to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodobenzene-1-diazonium; tetrafluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl iodide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, sodium hydroxide, and copper(I) cyanide. Reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Reagents such as phenol or aniline are used, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are employed.
Major Products Formed
Substitution Reactions: Products include 4-iodobenzene, 4-iodophenol, and 4-iodobenzonitrile.
Coupling Reactions: Azo compounds such as 4-iodoazobenzene are formed.
Reduction Reactions: The primary product is 4-iodobenzene.
Wissenschaftliche Forschungsanwendungen
4-Iodobenzene-1-diazonium; tetrafluoroboranuide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aromatic compounds.
Material Science: The compound is employed in the preparation of functionalized materials, including polymers and nanomaterials.
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds.
Analytical Chemistry: The compound is used in the development of analytical reagents and sensors.
Wirkmechanismus
The mechanism of action of 4-iodobenzene-1-diazonium; tetrafluoroboranuide involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion acts as an electrophile, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromobenzene-1-diazonium; tetrafluoroboranuide
- 4-Chlorobenzene-1-diazonium; tetrafluoroboranuide
- 4-Fluorobenzene-1-diazonium; tetrafluoroboranuide
Comparison
4-Iodobenzene-1-diazonium; tetrafluoroboranuide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The iodine atom is larger and more polarizable, influencing the compound’s reactivity and the types of reactions it can undergo. This makes this compound particularly useful in specific synthetic applications where other diazonium salts may not be as effective.
Eigenschaften
CAS-Nummer |
1514-50-7 |
|---|---|
Molekularformel |
C6H4BF4IN2 |
Molekulargewicht |
317.82 g/mol |
IUPAC-Name |
4-iodobenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C6H4IN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 |
InChI-Schlüssel |
GDICCPWDNVDBPN-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)I |
Kanonische SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B3047899.png)






![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)




![8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3047917.png)

